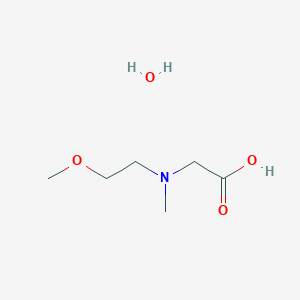
Glucosylceramide (d18:1/22:0)
Übersicht
Beschreibung
C22 Glucosylceramide is an endogenous glucosylceramide. Glucosylceramides are major constituents of skin lipid membranes where they play a role in maintaining the water permeability barrier. They are precursors in the synthesis of lactosylceramide, as well as oligoglycolipids and gangliosides. Phospholipase A2 (PLA2) type XIIA knockdown increases C22 glucosylceramide expression in rat brain. It is also increased in the brain, but not the liver or spinal cord, of mice fed a methionine-restricted diet. In human athletes, plasma levels of C22 glucosylceramide increase during exercise and return to basal levels during recovery. This product contains C22 glucosylceramide isolated from bovine buttermilk.
Beta-D-glucosyl-N-(docosanoyl)sphingosine is a beta-D-glucosylceramide where the ceramide N-acyl group is specified as docosanoyl. It has a role as a mouse metabolite. It derives from a docosanoic acid.
Wissenschaftliche Forschungsanwendungen
Skin Health and Ceramide Production
Glucosylceramide (d18:1/22:0) has been studied for its role in skin health, particularly in promoting ceramide production. One study found that sphingoids derived from konjac glucosylceramide, such as 4,8-sphingadienine and 4-hydroxy-8-sphingenine, stimulated ceramide production in the skin. These sphingoids activated genes related to de novo ceramide synthesis and enhanced the differentiation of keratinocytes, ultimately increasing ceramide production in a 3-dimensional human skin model (Shirakura et al., 2012).
Role in Fungal Growth and Pathogenesis
Glucosylceramides are crucial for the growth and virulence of certain fungi. A study on Penicillium digitatum revealed that the deletion of the gene encoding GlcCer synthase resulted in reduced growth, sporulation, and virulence, suggesting the essential role of GlcCers in fungal development and pathogenicity (Zhu et al., 2014).
Presence in Plants and Foodstuffs
Glucosylceramides containing different sphingoid bases and fatty acids are prevalent in plants like maize and rice. These components have been characterized using ion trap mass spectrometry, indicating their presence and structural diversity in higher plants (Sugawara et al., 2010).
Parkinson's Disease Research
In Parkinson's disease research, a study evaluated glucosylceramide levels in cerebrospinal fluid. It found no accumulation of specific glucosylceramide subspecies in Parkinson's disease patients, suggesting that glucosylceramide accumulation may not be associated with the disease (Niimi et al., 2020).
Influence on Moisturizing and Barrier Function of Skin
Research has demonstrated that dietary glucosylceramide from sources like rice can improve skin conditions such as transepidermal water loss and barrier function. This improvement is linked to the enhancement of glucosylceramide metabolism in the epidermis (Shimoda et al., 2012).
Wirkmechanismus
Target of Action
Glucosylceramide (d18:1/22:0) is an endogenous glucosylceramide . It primarily targets skin lipid membranes, where it plays a crucial role in maintaining the water permeability barrier .
Mode of Action
The interaction of Glucosylceramide (d18:1/22:0) with its targets results in the maintenance of the water permeability barrier of the skin . This is crucial for preventing excessive water loss and maintaining skin hydration.
Biochemical Pathways
Glucosylceramide (d18:1/22:0) is a precursor in the synthesis of lactosylceramide, as well as oligoglycolipids and gangliosides . These compounds are involved in various biochemical pathways that contribute to the normal functioning of cells.
Result of Action
The molecular and cellular effects of Glucosylceramide (d18:1/22:0)'s action primarily involve the maintenance of the skin’s water permeability barrier . This helps to prevent excessive water loss from the skin, thereby maintaining skin hydration and health.
Action Environment
The action, efficacy, and stability of Glucosylceramide (d18:1/22:0) can be influenced by various environmental factors. For instance, its expression increases in the brain of rats when Phospholipase A2 (PLA2) type XIIA is knocked down . In human athletes, plasma levels of Glucosylceramide (d18:1/22:0) increase during exercise and return to basal levels during recovery .
Biochemische Analyse
Biochemical Properties
Glucosylceramide (d18:1/22:0) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, glucosylceramide synthase, an enzyme that adds glucose to ceramide, is crucial for the synthesis of glucosylceramide . The interactions between glucosylceramide and these biomolecules are essential for maintaining cellular homeostasis .
Cellular Effects
Glucosylceramide (d18:1/22:0) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Fusarium oxysporum, a type of fungus, glucosylceramide synthase is highly expressed during the early infection stage, indicating the importance of glucosylceramide in the infection process .
Molecular Mechanism
The molecular mechanism of action of Glucosylceramide (d18:1/22:0) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glucosylceramide (d18:1/22:0) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Glucosylceramide (d18:1/22:0) can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Glucosylceramide (d18:1/22:0) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Glucosylceramide (d18:1/22:0) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Glucosylceramide (d18:1/22:0) is localized in specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43+,44-,45+,46+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGARKIIFOHVPF-CNUVFPMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H89NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | GlcCer(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | GlcCer(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)





![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)
